molecular formula C29H31ClO11 B12299862 [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate

[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate

Cat. No.: B12299862
M. Wt: 591.0 g/mol
InChI Key: SDZNDOYQCYOLJI-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation reactions, where hydroxyl groups are converted to acetate esters using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate groups can undergo hydrolysis, releasing active metabolites that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    [3,4,5-Triacetyloxy-6-[3-[(4-ethoxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate: Similar structure with an ethoxy group instead of an acetyloxy group.

    [3,4,5-Triacetyloxy-6-[3-[(4-methoxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate: Contains a methoxy group instead of an acetyloxy group.

Uniqueness

The uniqueness of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and chemical synthesis .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClO11/c1-15(31)36-14-25-27(38-17(3)33)29(40-19(5)35)28(39-18(4)34)26(41-25)21-8-11-24(30)22(13-21)12-20-6-9-23(10-7-20)37-16(2)32/h6-11,13,25-29H,12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZNDOYQCYOLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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